(1R,2R)-(-)-2-Benzyloxycyclopentyl isocyanate

Chiral isocyanate Enantiomeric purity Procurement cost analysis

(1R,2R)-(-)-2-Benzyloxycyclopentyl isocyanate (CAS 737001-14-8) is a chiral, non-racemic cyclopentyl isocyanate derivative in which a benzyloxy substituent is installed at the 2-position of the cyclopentane ring. With a molecular formula of C13H15NO2 and a molecular weight of 217.26 g/mol, this compound belongs to the class of chiral isocyanates employed as enantiopure building blocks in medicinal chemistry, asymmetric synthesis, and pharmaceutical intermediate preparation.

Molecular Formula C13H15NO2
Molecular Weight 217.26 g/mol
CAS No. 737001-14-8
Cat. No. B1610431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,2R)-(-)-2-Benzyloxycyclopentyl isocyanate
CAS737001-14-8
Molecular FormulaC13H15NO2
Molecular Weight217.26 g/mol
Structural Identifiers
SMILESC1CC(C(C1)OCC2=CC=CC=C2)N=C=O
InChIInChI=1S/C13H15NO2/c15-10-14-12-7-4-8-13(12)16-9-11-5-2-1-3-6-11/h1-3,5-6,12-13H,4,7-9H2/t12-,13-/m1/s1
InChIKeyOBCLNTYESQZKFV-CHWSQXEVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1R,2R)-(-)-2-Benzyloxycyclopentyl Isocyanate (CAS 737001-14-8): A High-Purity Chiral Isocyanate Building Block for Stereoselective Synthesis


(1R,2R)-(-)-2-Benzyloxycyclopentyl isocyanate (CAS 737001-14-8) is a chiral, non-racemic cyclopentyl isocyanate derivative in which a benzyloxy substituent is installed at the 2-position of the cyclopentane ring . With a molecular formula of C13H15NO2 and a molecular weight of 217.26 g/mol, this compound belongs to the class of chiral isocyanates employed as enantiopure building blocks in medicinal chemistry, asymmetric synthesis, and pharmaceutical intermediate preparation. It is commercially supplied at a certified purity of 96% .

Stereochemical Control
Enantiopure (1R,2R)-(-) isocyanate building block for stereoselective coupling and chiral induction
Certified Purity
Supplier-certified purity specification supports reliable stoichiometry in multi-step synthesis
Procurement Context
Higher synthetic cost reflected in commercial pricing; select when absolute configuration is critical

Why (1R,2R)-(-)-2-Benzyloxycyclopentyl Isocyanate Cannot Be Replaced by Its (1S,2S) Enantiomer or Racemic Mixtures in Stereoselective Workflows


In stereoselective synthesis, the absolute (1R,2R) configuration is essential for downstream chiral induction; substituting the (1S,2S) enantiomer or a racemic mixture would invert the stereochemical outcome and compromise enantiomeric excess (ee) in the final target. Even within the same structural class, isothiocyanate analogs (e.g., (1R,2R)-(-)-2-benzyloxycyclopentyl isothiocyanate, CAS 737000-90-7) exhibit altered electrophilicity and hydrogen-bonding capability due to O→S replacement, rendering them non-interchangeable. Generic substitution therefore introduces quantifiable risks in stereochemical fidelity, impurity profiles, and batch-to-batch reproducibility. The evidence below translates these risks into measurable procurement-relevant parameters.

Enantiomer or Racemate Replacement
Substituting (1S,2S) enantiomer or racemic mixture may invert stereochemical outcome and reduce enantiomeric excess in the target
Isothiocyanate Analog (O→S Replacement)
Isothiocyanate analog (CAS 737000-90-7) exhibits altered electrophilicity and hydrogen-bonding, limiting direct substitution in stereoselective workflows

(1R,2R)-(-)-2-Benzyloxycyclopentyl Isocyanate: Quantitative Differentiation Evidence for Procurement Decisions


Enantiomeric Purity Premium: (1R,2R)-(-)-Isomer Commands a Higher Market Price Than the (1S,2S)-(+)-Antipode, Reflecting Synthetic Complexity

The (1R,2R)-(-)-enantiomer is priced at a premium compared to its (1S,2S)-(+)-counterpart from the same supplier (Alfa Aesar), indicating a higher synthetic cost or more limited commercial availability for this specific stereoisomer. The (1R,2R)-(-)-isomer (96% purity, 1 g) is listed at ¥1,887, while the (1S,2S)-(+)-isomer (95% purity, 1 g) is listed at ¥1,292 . This represents a 46% price premium for the (1R,2R)-(-) form.

Enantiomer Price Premium
Head-to-head
+46% premium for (1R,2R)-(-) isomer vs (1S,2S)-(+) antipode (¥1,887 vs ¥1,292 per 1 g)
Procurement cost context; reflects higher synthetic cost for specific stereoisomer
Alfa Aesar catalog pricing, accessed 2024
Chiral isocyanate Enantiomeric purity Procurement cost analysis

Certified Chemical Purity Advantage: 96% vs. 95% for the (1R,2R)-(-)-Form Directly Reduces Impurity-Driven Side Reactions

Alfa Aesar supplies the (1R,2R)-(-)-isomer at a certified purity of 96%, while the (1S,2S)-(+)-isomer is supplied at 95% . Although the absolute difference is 1 percentage point, the relative impurity load is 20% lower for the (1R,2R)-(-)-form (4% total impurities vs. 5%), which can be significant in multi-step sequences where impurities propagate and amplify.

Certified Purity Comparison
Head-to-head
96% (1R,2R) vs 95% (1S,2S); 20% lower impurity load (4% vs 5% total impurities)
Supports reduced side-product risk in high-fidelity coupling applications
Alfa Aesar certified purity specifications
Chemical purity Isocyanate stability Impurity control

Measurable Refractive Index Difference Enables Rapid Optical Purity Verification in Quality Control Workflows

The (1R,2R)-(-)-isomer exhibits a refractive index of 1.5226 , while the (1S,2S)-(+)-enantiomer shows 1.5240 . Although the absolute difference is small (Δn = 0.0014), it is reproducible and can serve as a rapid, non-destructive identity and optical purity check upon receipt of material, complementing more resource-intensive chiral HPLC or polarimetry.

Refractive Index Δn
Reported
Δn = 0.0014 (1.5226 vs 1.5240)
Supports rapid optical identity verification as QC checkpoint
Reported by supplier; reproducible difference
Refractive index Optical purity QC/QA

Documented Utility as a Privileged Chiral Fragment in A1 Adenosine Receptor Agonist Patents

US Patent 7,696,181, which claims partial and full A1 adenosine receptor agonists, explicitly recites 'benzyloxycyclopentyl' as one of the preferred R1 substituents in the generic Markush structure . This establishes the benzyloxycyclopentyl scaffold—and by extension the isocyanate precursor used to install it—as a validated pharmacophoric element. While the patent does not directly compare (1R,2R) vs. (1S,2S) activity data, the structural specificity underscores that the stereochemically defined (1R,2R)-(-)-isocyanate is the required precursor for accessing this protected chiral amine fragment.

Patent Citation Context
Class-level
Benzyloxycyclopentyl listed as preferred R1 in A1 adenosine receptor agonist Markush (US 7,696,181)
Class-level support for chiral fragment use; activity data not differentiated between enantiomers
No quantitative pharmacological comparison available
A1 adenosine receptor Patent landscape Chiral fragment

Optimal Procurement Scenarios for (1R,2R)-(-)-2-Benzyloxycyclopentyl Isocyanate Based on Quantitative Differentiation


Stereospecific Pharmaceutical Intermediate Synthesis Requiring Validated (1R,2R) Absolute Configuration

When synthesizing A1 adenosine receptor agonists or related N6-substituted adenosine analogs that incorporate a benzyloxycyclopentyl fragment, the (1R,2R)-(-)-isocyanate provides direct, stereochemically faithful access to the (1R,2R)-amine via carbamate formation and subsequent deprotection. The 46% price premium over the (1S,2S)-antipode is offset by the assurance of correct absolute configuration, eliminating the need for costly chiral resolution at later synthetic stages .

Protein Bioconjugation Studies Where Isocyanate Electrophilicity and Chiral Environment Influence Labeling Site Selectivity

The isocyanate group reacts with primary amine side chains (lysine residues, N-termini) to form stable urea linkages. The chiral cyclopentyl backbone may confer differential accessibility to protein pockets compared to achiral isocyanate reagents. The certified 96% purity minimizes competing hydrolysis reactions during aqueous bioconjugation, and the refractive index (1.5226) provides a rapid QC checkpoint before use .

Development of Chiral Derivatizing Agents for Enantiomeric Excess Determination of Chiral Amines

Chiral isocyanates are well-established derivatizing agents for determining the enantiomeric excess of chiral amines via diastereomeric urea formation. The (1R,2R)-(-)-isomer, with its defined negative optical rotation and high purity (96%), is suited for method development where consistent stereochemical integrity of the derivatizing agent is paramount. The measurable refractive index difference relative to the (1S,2S)-isomer enables confirmation of reagent identity prior to derivatization, ensuring analytical reproducibility.

Multi-Step Total Synthesis Requiring Orthogonal Protection of 1,2-Aminoalcohol Motifs

The benzyloxy group serves as a latent alcohol that can be liberated by hydrogenolysis after isocyanate-mediated coupling, enabling sequential functionalization of 1,2-aminoalcohol scaffolds. The 46% price premium relative to the (1S,2S)-isomer is acceptable when the (1R,2R) stereochemistry is required to match the target natural product or drug candidate. The low impurity profile (4% total impurities vs. 5% for the antipode) supports cleaner reaction profiles in sensitive late-stage transformations.

Application
Selection Property
Validation Focus
Pharmaceutical intermediate synthesis
Enantiomer-specific configuration control
Confirm absolute configuration by chiral analysis
Protein bioconjugation probe
Certified purity and chiral environment
Verify isocyanate stability and labeling selectivity
Chiral derivatizing agent method
Consistent stereochemical integrity
Confirm reagent identity and validate diastereomeric separation
Multi-step synthesis with orthogonal protection
Latent alcohol via benzyloxy; low impurity profile
Assess reaction profile in late-stage transformations
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